Chroman-4-carboxylic Acid
Description
Significance of the Chroman-4-one Scaffold in Heterocyclic Chemistry and Drug Discovery
From a drug discovery perspective, the chroman-4-one framework is a key component in numerous compounds under investigation for various therapeutic applications. researchgate.netresearchgate.net The structural and electronic properties of this scaffold can be fine-tuned through chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. acs.org
Structural Classification and Diversity of Chroman-4-one Derivatives
Table 1: Examples of Biologically Investigated Benzylidene-4-chromanone Derivatives
| Compound | Investigated Activity | Key Structural Feature | Reference |
|---|---|---|---|
| 3-(3',4'-Dihydroxybenzylidene)-chroman-4-one | Antioxidant, α-glucosidase inhibitor | Catechol moiety on the benzylidene ring | jst.go.jp |
| 3-Chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-one | Cytotoxic | Chloro and dimethoxy substitution | scilit.com |
Table 2: Research Highlights of Spiro[chromane-2,4'-piperidin]-4-one Derivatives
| Derivative Type | Investigated Application | Key Finding | Reference |
|---|---|---|---|
| N-acyl/aroyl derivatives | Antimicrobial | Showed good anti-fungal and anti-microbial activities | tandfonline.com |
| Sulfonyl-spaced derivatives | Cytotoxic | Exhibited potent activity against human cancer cell lines | researchgate.net |
Carboxylic Acid and Amide Analogues
The modification of the chroman scaffold at the 4-position to introduce carboxylic acid and corresponding amide functionalities represents a significant strategy in medicinal chemistry. These analogues are often developed to enhance physicochemical properties, such as hydrophilicity, and to explore structure-activity relationships (SAR) by introducing new hydrogen bonding capabilities and serving as bioisosteres for other functional groups. acs.org Research into these analogues has led to the discovery of compounds with notable biological activities, particularly as enzyme inhibitors.
Synthesis and Chemical Development
The synthesis of chroman-4-carboxylic acids and their amide derivatives involves multi-step chemical processes, often starting from substituted phenols or chroman-4-one precursors.
A common route to access chroman-4-carboxylic acids involves the oxidation of a corresponding primary alcohol. For instance, the primary alcohols of certain 2-substituted chroman-4-ones can be oxidized using a two-step process involving a Dess–Martin oxidation to generate an aldehyde, followed by a Pinnick oxidation to yield the desired carboxylic acid. acs.org An alternative approach involves a novel route where a 4-methyl substituted chroman, obtained from the condensation of a substituted phenol (B47542) and mesityl oxide, serves as a key intermediate for the introduction of the carboxylic acid function at the C-4 position. researchgate.net
Once the carboxylic acid is obtained, the synthesis of amide analogues is typically achieved through a coupling reaction. A standard method involves the activation of the carboxylic acid with a coupling reagent, such as N,N'-carbonyldiimidazole (CDI), followed by the addition of a suitable primary or secondary amine to form the amide bond. acs.org This method has been successfully used to produce a variety of amide derivatives in good to excellent yields. acs.org
Another innovative, metal-free approach allows for the synthesis of carbamoylated chroman-4-ones through a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. This reaction proceeds via the generation of carbamoyl (B1232498) radicals, which then undergo decarboxylative cyclization to form the amide-containing chroman-4-one scaffold. mdpi.com
There have been challenges reported in the synthesis of these analogues. For example, attempts to directly hydrolyze ester functionalities on the chroman-4-one scaffold to yield carboxylic acids under basic conditions were sometimes unsuccessful. acs.org Similarly, direct reactions to form amide analogues without first creating the carboxylic acid intermediate also failed, necessitating the multi-step approach involving the isolation of the carboxylic acid. acs.org
Research Findings
Research into chroman-4-carboxylic acid and its amide analogues has been particularly fruitful in the context of sirtuin (SIRT) enzyme inhibition. Sirtuins are a class of NAD+-dependent deacetylases linked to various diseases, making them attractive drug targets. acs.org
Studies have shown that chroman-4-one-based compounds can be potent and selective inhibitors of SIRT2. acs.orgacs.org The introduction of carboxylic acid and amide moieties into the side chain at the 2-position of the chroman-4-one core was investigated as a strategy to increase hydrophilicity, a key property for drug development. acs.org
The resulting carboxylic acid and amide analogues were evaluated for their SIRT2 inhibitory potency. The findings indicated that these modifications were well-tolerated, with the compounds retaining high selectivity and potent inhibitory activity against SIRT2. acs.org
The structure-activity relationship (SAR) studies revealed key insights:
Carboxylic Acids: The carboxylic acid analogues themselves showed potent SIRT2 inhibition. acs.org
Amide Analogues: A variety of primary and secondary amides were synthesized and tested. The nature of the substituent on the amide nitrogen was found to influence the inhibitory activity. acs.org
Bioisosteres: Amides are considered more hydrolytically stable bioisosteres of esters. The successful synthesis and potent activity of these amide analogues provided a significant improvement over the corresponding ester precursors, which are more prone to hydrolysis in vivo. acs.org
The table below summarizes the SIRT2 inhibitory activity of selected chroman-4-one carboxylic acid and amide analogues.
Data sourced from J. Med. Chem. 2014, 57, 21, 9069–9082. acs.org
In addition to SIRT inhibition, related chroman-2-carboxamides have been synthesized and evaluated for their antioxidant activities, demonstrating the broader therapeutic potential of this class of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWHTTALQBHDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920844 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112605-33-1, 20426-80-6 | |
| Record name | Chroman-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Chroman 4 One Carboxylic Acids and Their Derivatives
Conventional and Established Synthetic Routes
Traditional methods for synthesizing chroman-4-carboxylic acids often involve multi-step sequences that rely on well-understood organic reactions. These include the oxidation of precursor molecules, base-catalyzed ring closures, and the transformation of existing functional groups.
Oxidation Reactions for Carboxylic Acid Formation
Oxidation reactions are a cornerstone in the synthesis of carboxylic acids. In the context of chroman-4-carboxylic acid, these methods typically involve the oxidation of a pre-existing functional group, such as an aldehyde or alcohol, attached to the chroman-4-one core.
A two-step oxidation sequence is a reliable method for converting a primary alcohol to a carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes. libretexts.orgwikipedia.org This reaction is favored for its neutral pH, room temperature conditions, and high yields. wikipedia.org
Following the initial oxidation to the aldehyde, a subsequent Pinnick oxidation can be employed to afford the corresponding carboxylic acid. nrochemistry.com The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO2) as the oxidant under mild acidic conditions. nrochemistry.com A key advantage of this method is its tolerance of various functional groups. For instance, chroman-4-one derivatives containing a primary alcohol can be first oxidized using Dess-Martin periodinane to yield the aldehyde, which is then subjected to Pinnick oxidation to produce the desired this compound. gu.se
Table 1: Two-Step Oxidation for Carboxylic Acid Synthesis
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde |
| 2 | Pinnick Oxidation | Sodium Chlorite (NaClO2) | Carboxylic Acid |
This table illustrates a general two-step process for synthesizing carboxylic acids from primary alcohols.
Oxidative transformations can also be employed to form the chroman ring itself, leading to intermediates that can be converted to chroman-4-carboxylic acids. These reactions often involve the formation of carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds through oxidative processes. Cross-dehydrogenative coupling (CDC) reactions, for example, allow for the direct connection of two C-H bonds under oxidative conditions, offering an environmentally friendly alternative to traditional cross-coupling methods. sci-hub.se While not a direct route to the carboxylic acid, these methods can generate substituted chromanones that can be further functionalized. magtech.com.cn For example, palladium-catalyzed allylic C-H oxidation provides a pathway to chroman motifs from terminal olefins. acs.org
Dess-Martin Periodinane Oxidation Followed by Pinnick Oxidation
Base-Promoted Condensation and Ring Closure Reactions
Base-promoted reactions are fundamental to the synthesis of the chroman-4-one core structure. These methods typically involve the formation of a key bond to close the heterocyclic ring.
A common and effective strategy for synthesizing the chroman-4-one skeleton involves a tandem reaction sequence initiated by an Aldol (B89426) condensation. gu.seacs.org This is followed by an intramolecular oxa-Michael addition to close the pyran ring. gu.seacs.orgrsc.org The reaction typically starts with a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. gu.seacs.org In the presence of a base, such as diisopropylamine (B44863) (DIPA), the aldehyde and acetophenone (B1666503) undergo an Aldol condensation. The resulting intermediate then undergoes a ring-closing oxa-Michael addition to form the chroman-4-one structure. gu.seacs.org Microwave irradiation can be used to promote this reaction, often leading to good yields. acs.org This method allows for the introduction of various substituents on the chroman-4-one ring by selecting appropriately substituted starting materials. acs.org
Table 2: Synthesis of 2-Alkyl Substituted Chroman-4-ones
| Entry | R2 Substituent | Product | Yield (%) |
| 1 | H | 2-H-chroman-4-one | - |
| 2 | CH3 | 2-Methylchroman-4-one | - |
| 3 | C2H5 | 2-Ethylchroman-4-one | - |
| 4 | C3H7 | 2-Propylchroman-4-one | - |
| 5 | C4H9 | 2-Butylchroman-4-one | - |
| 6 | C5H11 | 2-Pentylchroman-4-one | 17-88 |
| 7 | Ph | 2-Phenylchroman-4-one | - |
This table shows the versatility of the Aldol condensation/oxa-Michael addition in producing various 2-substituted chroman-4-ones, with reported yields for the 2-pentyl derivative ranging from 17-88%. acs.org Further functionalization would be required to introduce the carboxylic acid group at the 4-position.
Conversion of Functional Groups (e.g., Ester Hydrolysis to Carboxylic Acid)
A straightforward and widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. mnstate.edulibretexts.org This transformation can be achieved under either acidic or basic conditions. mnstate.edu
Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) to produce a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. This method is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.
Acid-catalyzed hydrolysis is an equilibrium process. libretexts.org To drive the reaction towards the carboxylic acid, a large excess of water is typically used, following Le Chatelier's principle. libretexts.org In the context of this compound synthesis, an ester precursor, such as an ethyl or methyl ester of this compound, can be efficiently hydrolyzed to the desired carboxylic acid. mdpi.com For example, ester-containing chroman-4-ones can be synthesized via cascade radical annulation and then hydrolyzed under acidic conditions to yield the corresponding carboxyl-containing compound. mdpi.com
Advanced and Radical-Mediated Synthesis Strategies
Recent advancements in organic synthesis have emphasized the development of atom- and step-economical methods for constructing complex molecular architectures. rsc.orgnih.gov In the context of chroman-4-one synthesis, radical-mediated reactions, particularly cascade annulations, have emerged as powerful tools. nih.gov These strategies often utilize readily available starting materials and proceed under mild conditions, offering advantages over classical methods that may require harsh conditions or multi-step catalyst preparations. rsc.orgnih.gov
Cascade Radical Annulation Reactions
Cascade radical annulation represents an efficient approach for building functionalized chroman-4-ones. nih.gov This strategy typically involves the generation of a radical species that triggers a sequence of intramolecular cyclization and other transformations in a single pot, leading to the desired heterocyclic product. rsc.orgrsc.org The process is highly valued for its ability to rapidly construct molecular complexity from simple precursors.
A key strategy in this field is the decarboxylative radical cascade cyclization. rsc.orgnih.gov This method uses carboxylic acids as versatile and stable radical precursors. rsc.orgnih.gov The loss of carbon dioxide, a thermodynamically favorable process, drives the formation of radical intermediates, which then participate in the cyclization cascade. researchgate.net This approach has been successfully applied to the reaction of various carboxylic acids with substrates like o-(allyloxy)arylaldehydes to yield substituted chroman-4-one derivatives. rsc.orgresearchgate.net
The versatility of cascade radical reactions stems from the ability to generate a wide array of radical precursors from different types of carboxylic acids or their derivatives. nih.govrsc.org
Carbamoyl (B1232498) Radicals : An efficient method for producing carbamoylated chroman-4-ones involves the generation of carbamoyl radicals from oxamic acids. nih.govmdpi.com This transformation can be initiated under metal-free conditions, for instance, using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The resulting carbamoyl radical then engages in a cascade cyclization with 2-(allyloxy)arylaldehydes to furnish amide-functionalized chroman-4-ones. nih.gov
Alkoxycarbonyl Radicals : Ester-containing chroman-4-ones can be synthesized via the generation of alkoxycarbonyl radicals. One reported method describes the decarboxylation of oxalates in the presence of (NH₄)₂S₂O₈ to form the necessary alkoxycarbonyl radical intermediate. researchgate.net
Alkyl Radicals : Alkyl-substituted chroman-4-ones are accessible through the generation of alkyl radicals from various sources. researchgate.net Tertiary carboxylic acids, for example, can undergo silver-catalyzed decarboxylation to produce tertiary alkyl radicals. rsc.orgrsc.org Another approach utilizes N-(acyloxy)phthalimides, which can form alkyl radicals under visible-light photoredox conditions. rsc.org These radicals then add to o-(allyloxy)arylaldehydes in a tandem cyclization to yield 3-alkyl-substituted chroman-4-ones. researchgate.net
Table 1: Generation of Radical Precursors for Chroman-4-one Synthesis
| Radical Type | Precursor | Typical Reagents/Conditions | Resulting Product |
|---|---|---|---|
| Carbamoyl | Oxamic Acids | (NH₄)₂S₂O₈, Metal-Free | Carbamoylated Chroman-4-ones nih.govmdpi.com |
| Alkoxycarbonyl | Oxalates | (NH₄)₂S₂O₈ | Ester-containing Chroman-4-ones researchgate.net |
| Alkyl | Tertiary Carboxylic Acids | Silver Nitrate (B79036) (AgNO₃) | 3-Alkyl-substituted Chroman-4-ones rsc.orgresearchgate.net |
In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and visible-light-driven synthetic methods. nih.govrsc.org
Metal-free approaches for the synthesis of carbamoylated chroman-4-ones have been developed using (NH₄)₂S₂O₈ as a mediator to trigger the decarboxylative cyclization of 2-(allyloxy)arylaldehydes with oxamic acids. mdpi.com This method avoids the use of transition metal catalysts entirely. mdpi.com
Visible-light-driven photoredox catalysis offers a mild and sustainable alternative for generating radical intermediates. nih.govresearchgate.net For instance, a metal-free, redox-neutral synthesis of 3-(arylmethyl)chroman-4-ones has been achieved using an organic photocatalyst (3DPAFIPN) under blue LED irradiation. nih.govfrontiersin.org This reaction proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization. researchgate.netfrontiersin.org Another visible-light-mediated approach allows for the synthesis of 3-alkyl-substituted chroman-4-ones from amino acid-derived Katritzky salts. researchgate.net These methods highlight the growing potential of photocatalysis to drive complex transformations under environmentally benign conditions. nih.govrsc.org
Table 2: Examples of Metal-Free and Visible-Light-Driven Syntheses
| Method | Catalyst/Mediator | Starting Materials | Product | Yield |
|---|---|---|---|---|
| Metal-Free Decarboxylative Cyclization | (NH₄)₂S₂O₈ | 2-(allyloxy)arylaldehydes, Oxamic Acids | Carbamoylated Chroman-4-ones | Moderate to Good mdpi.com |
| Visible-Light Photocatalysis | 3DPAFIPN | Alkenoic Acid, 4-Cyanopyridine | 3-(Pyridylmethyl)chroman-4-one | 75% nih.govfrontiersin.org |
Silver catalysis provides a convenient and effective means for decarboxylative cascade radical cyclizations. rsc.orgrsc.org Silver nitrate (AgNO₃), often in conjunction with an oxidant like K₂S₂O₈, has been widely used to promote the reaction between tert-carboxylic acids and o-(allyloxy)arylaldehydes. rsc.orgrsc.org This one-pot reaction efficiently constructs 3-alkyl-substituted chroman-4-one derivatives in moderate to good yields. rsc.orgrsc.org The silver-catalyzed decarboxylative cyclization has also been applied to reactions with α-oxocarboxylic acids to produce carbonyl-incorporated chroman-4-ones. nih.govresearchgate.net While effective, these methods are part of a broader trend that also seeks metal-free alternatives to reduce environmental impact. researchgate.net
Metal-Free and Visible-Light-Driven Methodologies
Michael-Type Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. mdpi.comwikipedia.org Decarboxylative Michael reactions have emerged as a particularly useful strategy, where the carboxylic acid moiety activates the Michael acceptor and/or donor. mdpi.comresearchgate.net
A notable application is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. mdpi.com This protocol, realized under Brønsted base catalysis, provides access to 2-(pyridylmethyl)chroman-4-ones in good yields. mdpi.com The reaction mechanism can involve two potential pathways: a classical Michael addition followed by double decarboxylation, or an initial decarboxylation of the pyridylacetic acid to form a carbanion which then undergoes Michael addition and a subsequent second decarboxylation. mdpi.com This approach represents an efficient cascade process for creating hybrid molecules containing both chroman-4-one and pyridine (B92270) scaffolds. mdpi.com Similarly, a doubly decarboxylative Giese reaction, a radical variant of the Michael addition, has been developed under visible-light photoredox conditions using chromone-3-carboxylic acids as acceptors and N-(acyloxy)phthalimides as alkyl radical precursors to synthesize 2-substituted-chroman-4-ones. rsc.org
Doubly Decarboxylative Michael Addition
A notable advancement in the synthesis of chroman-4-one derivatives is the doubly decarboxylative Michael-type addition. This reaction involves the conjugate addition of a molecule, which, like the substrate, is activated by a carboxylic acid group. mdpi.comnih.gov A key example is the reaction between chromone-3-carboxylic acids and pyridylacetic acid, which proceeds under Brønsted base catalysis to yield 2-(pyridylmethyl)chroman-4-ones in good to excellent yields. mdpi.comnih.gov This method is significant as it creates hybrid molecules incorporating both the chromanone and pyridine scaffolds, which are of interest for their biological properties. mdpi.comnih.gov
The mechanism of this transformation has been confirmed to proceed through a decarboxylative pathway. mdpi.comnih.gov The carboxylic acid moiety serves a dual purpose: it enhances the electrophilicity of the chromone (B188151) system, making it a good Michael acceptor, and subsequently, it is easily removed through decarboxylation. nih.govresearchgate.net While attempts to develop an enantioselective version of this cascade have been made, they have not yet achieved high levels of stereocontrol. mdpi.comnih.gov
The scope of this reaction has been explored with various substituted chromone-3-carboxylic acids. It has been observed that the presence of electron-donating groups on the chromone-3-carboxylic acid moiety can lead to lower yields compared to their coumarin (B35378) counterparts. nih.gov
Decarboxylative Giese Reaction
The Giese reaction, which involves the addition of a radical to an electron-deficient olefin, has been adapted into a doubly decarboxylative process for the synthesis of substituted chroman-4-ones. rsc.orgrsc.orgresearchgate.net This photoredox-catalyzed reaction utilizes visible light to initiate the formation of alkyl radicals from precursors like N-(acyloxy)phthalimides. rsc.orgrsc.orgresearchgate.net These radicals then add to chromone-3-carboxylic acids, which act as effective Giese acceptors. rsc.orgresearchgate.netrsc.org
This process involves two distinct decarboxylation events: the first initiates the radical formation, and the second completes the reaction sequence, leading to the final 2-substituted-chroman-4-one product. rsc.orgrsc.orgresearchgate.net The reaction is performed under mild conditions, requiring a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. rsc.orgrsc.orgresearchgate.net Good to high yields have been reported for a range of substrates. rsc.orgrsc.org The reaction tolerates both electron-donating and electron-withdrawing groups on the chromone-3-carboxylic acid, although electron-withdrawing groups may lead to slightly lower efficiencies. rsc.org
A catalyst-free electrochemical alternative has also been developed, using N-hydroxyphthalimide (NHPI) esters to generate alkyl radicals for coupling with chromone-3-carboxylic acids, achieving yields of 65–85%. vulcanchem.com
Targeted Functionalization and Substituent Introduction
The biological activity of chroman-4-one derivatives can be fine-tuned by introducing various functional groups at different positions of the chroman scaffold. gu.se
Bromination Followed by Substitution Reactions
A common strategy for the functionalization of the chroman-4-one core is bromination at the 3-position, followed by nucleophilic substitution. gu.se The α-bromination of carboxylic acids, a reaction known as the Hell-Volhard-Zelinskii reaction, typically requires the use of Br₂ and a phosphorus catalyst like PBr₃. libretexts.orglibretexts.org This process converts the carboxylic acid into an acid bromide, which more readily forms an enol intermediate necessary for α-bromination. libretexts.orglibretexts.org The resulting α-bromo acid can then undergo substitution reactions with various nucleophiles. libretexts.org This approach has been used to introduce a range of substituents, including amino, acetate, and cyano groups, onto the chroman-4-one scaffold. gu.se
Samarium-Mediated Reformatsky Reactions
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has found application in Reformatsky-type reactions. gu.senih.gov This reaction involves the formation of a samarium enolate from an α-halo carbonyl compound, which can then react with an electrophile. nih.gov In the context of chroman-4-one synthesis, a strategy has been developed to introduce an aminomethyl group at the 3-position. gu.se This involves a Reformatsky-type reaction between a 3-bromo-chroman-4-one and a cyano-containing electrophile, mediated by SmI₂. gu.sescispace.com The resulting nitrile can then be reduced to the desired amine. gu.se The stereochemical outcome of SmI₂-mediated Reformatsky reactions can often be controlled by the use of chiral auxiliaries. nih.govunimi.it
Introduction of Heterofunctional Groups to Enhance Hydrophilicity
To improve the pharmacokinetic properties of chroman-4-one-based compounds, such as their potential as SIRT2 inhibitors, heterofunctional groups can be introduced to increase hydrophilicity. acs.orghelsinki.fi This has been achieved by incorporating terminal hydroxyl, carboxylic acid, ester, and amide moieties into the alkyl side chain at the 2-position of the chroman-4-one scaffold. acs.org The synthesis of these derivatives often involves an initial base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure to form the chroman-4-one ring. acs.org For instance, ester-containing chroman-4-ones can serve as precursors to the corresponding carboxylic acids and amides. helsinki.fi
Enantioselective Synthesis
The development of enantioselective methods for the synthesis of chroman-4-carboxylic acids and their derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. An enantioselective decarboxylative Michael reaction has been reported for the synthesis of chromanones bearing an α,α-disubstituted α-amino acid moiety. mdpi.com This reaction involves the addition of α-substituted azlactones to chromone-3-carboxylic acids. mdpi.com
While an enantioselective variant of the doubly decarboxylative Michael addition has been attempted using cinchona alkaloids as Brønsted base catalysts, it has yet to yield products with high enantiomeric excess. nih.gov
Chiral Brønsted Base Catalysis in Decarboxylative Michael Reactions
A notable advancement in the synthesis of chiral chromanone derivatives involves the use of chiral Brønsted base catalysis in decarboxylative Michael reactions. mdpi.comnih.gov This strategy leverages the activation of a Michael acceptor through the incorporation of a carboxylic acid group, which is subsequently removed via decarboxylation. rsc.orgmdpi.comnih.gov
In one such approach, a novel decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids has been developed. mdpi.com The reaction proceeds through a sequence of Michael addition followed by decarboxylative deprotonation to form chromanones bearing an azlactone structural unit. mdpi.com The use of a chiral Brønsted base as a catalyst is crucial for achieving enantio- and diastereomerically enriched products. mdpi.comresearchgate.net The reaction mechanism involves the deprotonation of the azlactone by the chiral base, followed by its addition to the chromone-3-carboxylic acid. The subsequent decarboxylation of the intermediate is a key step, leading to the formation of the final product. mdpi.com
This methodology has been shown to be effective for a range of chromone-3-carboxylic acids, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring, and consistently yielding products with good to high yields and excellent diastereoselectivity. mdpi.com
Another example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. nih.gov This reaction, also realized under Brønsted base catalysis, provides access to hybrid molecules containing both chromanone and pyridine scaffolds. nih.gov Mechanistic studies have confirmed the decarboxylative pathway of this transformation. nih.gov
The following table summarizes the key aspects of this methodology:
| Feature | Description |
| Reaction Type | Decarboxylative Michael Reaction |
| Catalyst | Chiral Brønsted Base |
| Reactants | α-substituted azlactones, chromone-3-carboxylic acids, pyridylacetic acid |
| Key Steps | Michael addition, Decarboxylation |
| Advantages | Access to enantioenriched products, good yields, high diastereoselectivity |
Rhodium-Catalyzed Enantioselective Additions
Rhodium-catalyzed enantioselective additions represent another powerful strategy for the synthesis of chiral chroman-4-one derivatives. These methods often involve the conjugate addition of various nucleophiles to α,β-unsaturated systems within the chromone framework.
One prominent example is the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated esters. This approach has been successfully applied to the synthesis of chiral 4-substituted chromanes. rhhz.net For instance, the asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates catalyzed by a Rh/ZhaoPhos complex affords a variety of chiral 4-substituted chromanes with high yields and excellent enantioselectivities. rhhz.net
Furthermore, rhodium catalysis has been employed in the enantioselective 1,4-addition of arylboronic acids to coumarins, a related class of compounds, which can be subsequently converted to chroman derivatives. chemrxiv.orgscilit.com The development of various chiral phosphorus ligands has been central to the success of these transformations. chemrxiv.org
A rhodium-catalyzed method for the enantioselective synthesis of α-amino esters has also been reported, proceeding via a tandem 1,4-addition/enantioselective protonation of dehydroalanine (B155165) derivatives using potassium trifluoro(organo)borates as nucleophiles. organic-chemistry.org This strategy highlights the versatility of rhodium catalysis in creating stereogenic centers with high control. organic-chemistry.org More recently, a rhodium-catalyzed asymmetric 1,4-oxyamination of conjugated gem-difluorodienes has been developed, coupling with carboxylic acids and dioxazolones to produce gem-difluorinated 1,4-amino alcohol derivatives with high regio- and enantioselectivity. dicp.ac.cnnih.gov
The table below outlines the characteristics of rhodium-catalyzed enantioselective additions:
| Feature | Description |
| Reaction Type | Enantioselective 1,4-Addition, Asymmetric Hydrogenation |
| Catalyst | Rhodium complexes with chiral ligands (e.g., ZhaoPhos, biphosphorus ligands) |
| Reactants | (E)-2-(chroman-4-ylidene)acetates, organoboron reagents, dehydroalanine derivatives, conjugated gem-difluorodienes, carboxylic acids |
| Key Steps | Conjugate addition, Hydrogenation, Enantioselective protonation, Oxyamination |
| Advantages | High yields, excellent enantioselectivities, access to a variety of chiral chroman derivatives |
Optimization of Synthetic Routes for Structure-Activity Relationship (SAR) Studies
The optimization of synthetic routes is crucial for conducting comprehensive structure-activity relationship (SAR) studies, which are essential for the development of new therapeutic agents. acs.org Efficient synthetic pathways allow for the generation of a diverse library of analogs, enabling the exploration of how different structural modifications impact biological activity. acs.orggu.se
For chroman-4-one and chromone derivatives, which have been identified as promising scaffolds for sirtuin inhibitors, particularly SIRT2, synthetic strategies have been developed to allow for systematic modifications at various positions of the chroman-4-one core. acs.org A one-step procedure involving a base-mediated aldol condensation under microwave irradiation has been utilized for the efficient synthesis of a series of substituted chromone/chroman-4-one derivatives. acs.org
SAR studies on these compounds have revealed that substitutions at the 2-, 6-, and 8-positions are particularly important for inhibitory potency against SIRT2. acs.org Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. acs.org
The ability to readily synthesize a range of analogs is a key enabler for such detailed SAR investigations. The development of synthetic methods that are both efficient and amenable to the introduction of diverse functional groups is therefore a primary focus in this area. gu.se
The following table summarizes the importance of optimized synthesis for SAR studies:
| Aspect | Importance |
| Efficiency | Enables rapid generation of a large number of analogs for testing. |
| Versatility | Allows for the introduction of a wide range of substituents at different positions. |
| Scalability | Facilitates the production of sufficient quantities of lead compounds for further evaluation. |
| SAR Insights | Provides crucial information on the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds. acs.org |
Gram-Scale Synthetic Procedures
The scalability of a synthetic method is a critical factor in its practical application, particularly for the production of compounds for advanced preclinical and clinical studies. Several synthetic procedures for chroman-4-one derivatives have been successfully scaled up to the gram scale, demonstrating their potential for larger-scale manufacturing. mdpi.commdpi.comacs.org
One example is the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. A gram-scale synthesis of methyl 4-oxochroman-2-carboxylate was performed, yielding the desired product in good yield. mdpi.com This method involves heating a mixture of 2-(allyloxy)benzaldehyde (B1266654), 2-methoxy-2-oxoacetic acid, and ammonium persulfate in a DMSO/water solution. mdpi.com
Similarly, a metal-free synthesis of carbamoylated chroman-4-ones via the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids has also been demonstrated on a gram scale. mdpi.com The reaction of 2-(allyloxy)benzaldehyde with 2-oxo-2-(phenylamino)acetic acid in the presence of ammonium persulfate in DMSO afforded the desired product in a 77% isolated yield. mdpi.com
Furthermore, a sustainable, photocatalytic approach for the synthesis of chroman-4-ones using carboxylate salts as radical precursors and iron(III) chloride as a catalyst has been shown to be scalable. acs.org A 6 mmol scale reaction for the synthesis of a chroman-4-one derivative yielded the product in near-gram scale with a 73% yield. acs.org A visible-light-driven photoredox-neutral alkene acylarylation with cyanoarenes has also been successfully performed on a 1.0 mmol scale to produce the target chroman-4-one in 67% yield. frontiersin.org
The successful gram-scale synthesis of these chroman-4-one derivatives underscores the practical utility of these modern synthetic methodologies.
The table below highlights examples of gram-scale syntheses of chroman-4-one derivatives:
| Reaction Type | Starting Materials | Scale | Yield |
| Cascade Radical Annulation mdpi.com | 2-(allyloxy)benzaldehyde, 2-methoxy-2-oxoacetic acid | 6 mmol | 77% |
| Cascade Radical Annulation mdpi.com | 2-(allyloxy)benzaldehyde, 2-oxo-2-(phenylamino)acetic acid | 5 mmol | 77% |
| Photocatalytic Radical Cyclization acs.org | Carboxylate salt, FeCl₃ | 6 mmol | 73% |
| Photocatalytic Alkene Acylarylation frontiersin.org | Alkenoic acid, Cyanoarene | 1.0 mmol | 67% |
Chemical Reactivity and Transformation Studies of Chroman 4 One Carboxylic Acid Derivatives
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in chroman-4-carboxylic acid derivatives serves as a versatile handle for a range of chemical modifications. These transformations allow for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this scaffold.
Amide Formation via Coupling Reagents (e.g., N,N'-Carbonyldiimidazole)
The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, often employed to generate compounds with enhanced biological activity. growingscience.com In the context of this compound, this reaction is typically achieved using coupling reagents to activate the carboxylic acid for nucleophilic attack by an amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). peptide.com The use of N,N'-Carbonyldiimidazole (CDI) represents a classic method for amide bond formation. The reaction proceeds through the formation of an acyl imidazole (B134444) intermediate, which is highly reactive towards amines. growingscience.com This method is often favored due to the clean reaction profile, with the byproducts being imidazole and carbon dioxide.
The general procedure involves reacting the this compound with CDI in an aprotic solvent, followed by the addition of the desired amine. The selection of the coupling reagent and reaction conditions can be crucial to avoid side reactions and ensure high yields. growingscience.com For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide (B86325) reagents can suppress racemization when dealing with chiral chroman-4-carboxylic acids. peptide.com
Conversion to Acid Chlorides
The transformation of chroman-4-carboxylic acids into their corresponding acid chlorides significantly enhances their reactivity towards nucleophiles. libretexts.org Acid chlorides are valuable synthetic intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. libretexts.orgbyjus.com
The most common reagent for this conversion is thionyl chloride (SOCl2). byjus.comcommonorganicchemistry.comlibretexts.org The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org
Alternatively, oxalyl chloride can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com This method is generally milder and can be advantageous for sensitive substrates. Other reagents like phosphorus trichloride (B1173362) (PCl3) and phosphorus pentachloride (PCl5) can also effect this transformation. byjus.com
Oxadiazole Formation
The synthesis of 1,3,4-oxadiazoles from carboxylic acids is a well-established method for creating five-membered heterocyclic rings, which are present in many pharmacologically active compounds. ijper.orgnih.gov For this compound derivatives, this transformation typically involves a multi-step, one-pot procedure.
A common route begins with the reaction of the this compound with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). ijper.orgmdpi.com This process first forms a diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govmdpi.com Microwave irradiation has been shown to accelerate this reaction, often leading to higher yields and shorter reaction times. mdpi.com
Another approach involves the reaction of the carboxylic acid with N-isocyaniminotriphenylphosphorane, followed by a copper-catalyzed coupling reaction. organic-chemistry.org Oxidative cyclization of N-acylhydrazones, derived from the corresponding aldehyde, is also a viable pathway to 1,3,4-oxadiazoles. nih.gov
Cascade Reactions and Complex Rearrangements
Chroman-4-one carboxylic acid derivatives are valuable substrates for cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they minimize the number of purification steps and reduce waste.
One notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. nih.gov This reaction, catalyzed by a Brønsted base, leads to the formation of biologically interesting 2-(pyridylmethyl)chroman-4-ones in good yields. nih.gov Similarly, a silver-catalyzed decarboxylative cascade radical cyclization of tertiary carboxylic acids with o-(allyloxy)arylaldehydes has been developed to synthesize 3-alkyl-substituted chroman-4-one derivatives. researchgate.netrsc.org This method offers a practical one-pot synthesis from readily available starting materials. rsc.org
Furthermore, visible-light-induced photocatalytic radical-initiated cascade cyclizations have emerged as a green and powerful strategy. nih.gov These reactions can proceed through various pathways, including the use of external radical initiators with o-(allyloxy)arylaldehydes to generate diversely functionalized chroman-4-ones. nih.gov For instance, a metal-free, visible-light-driven acylarylation of alkene-containing carboxylic acids has been developed to produce 3-(arylmethyl)chroman-4-ones. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often involve a combination of experimental techniques and computational analysis.
For the doubly decarboxylative synthesis of 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones, mechanistic studies have confirmed the decarboxylative reaction pathway. nih.govresearchgate.net The proposed mechanism for the doubly decarboxylative Giese reaction under photoredox conditions begins with the excitation of the photocatalyst, followed by electron transfer and decarboxylation to form an alkyl radical. nih.govrsc.org This radical then participates in a Giese-type addition to the chromone-3-carboxylic acid. nih.gov
In the silver-catalyzed cascade radical cyclization, it is proposed that the reaction is initiated by the oxidative decarboxylation of the carboxylic acid by Ag(I) to generate a radical intermediate. researchgate.net This is supported by radical trapping experiments. researchgate.net Similarly, mechanistic proposals for photocatalytic acylarylation reactions suggest the involvement of single electron transfer (SET) processes and the generation of acyl radicals. nih.govmdpi.com
Studies on Decomposition Mechanisms
The stability of this compound derivatives is an important consideration, particularly under the conditions of their synthesis and application. Decomposition studies help to identify potential degradation pathways and inform the development of more robust synthetic protocols.
The decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate in the presence of polyphosphoric and acetic acids has been investigated. rsc.org The study suggests the involvement of an N-acetoxyacetamido intermediate that undergoes an intermolecular rearrangement prior to the formation of an oxazolochromone. rsc.org
In the context of GVL (γ-valerolactone), a related cyclic ester, hydrolysis to 4-hydroxyvaleric acid is observed at elevated temperatures and is catalyzed by both acids and bases. researchgate.net Under acidic conditions, the carbonyl group is protonated, which facilitates nucleophilic attack by water in a reversible process. researchgate.net While not directly on this compound, these studies on related structures provide insights into potential decomposition pathways involving the lactone-like feature of the chroman-4-one ring system under hydrolytic conditions.
Structure Activity Relationship Sar and Structural Biology of Chroman 4 One Derivatives
Identification of Key Structural Motifs for Biological Activity
An intact carbonyl group: The presence of the carbonyl group at the 4-position is essential for potent inhibitory activity. acs.orgacs.org
Substitution at the 2-position: An alkyl chain with three to five carbons at this position is optimal for SIRT2 inhibition. nih.govacs.org
Substituents at the 6- and 8-positions: Larger, electron-withdrawing groups at these positions enhance inhibitory potency. nih.govacs.orgnih.gov
In the context of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), key motifs include a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions, which act as hydrogen bond donors/acceptors. nih.gov For antifungal properties, the presence of methoxy (B1213986) and ethoxy, methyl, or isopropyl groups has been associated with very good activity. tandfonline.com
Impact of Substituent Positions and Electronic Effects on Potency and Selectivity
The nature and position of substituents on the chroman-4-one ring system have a profound effect on the potency and selectivity of these compounds. nih.govacs.org
Substituents on the Aromatic Ring (Positions 5, 6, 7, and 8):
Positions 6 and 8: For SIRT2 inhibitors, electron-withdrawing groups at these positions are favorable. For example, 6,8-dibromo-2-pentylchroman-4-one is a potent SIRT2 inhibitor. acs.orgnih.gov The substituent at the 6-position appears to be more critical for activity than the one at the 8-position. acs.org Replacing a 6-chloro substituent with an electron-donating methoxy group leads to a significant decrease in inhibitory activity. acs.org
Position 7: Substitution at the 7-position, as seen with a fluorine atom, has been shown to result in weak inhibitory activity. acs.org
Substituents at the 2-Position:
Alkyl Chains: The length of the alkyl chain at the 2-position influences SIRT2 inhibitory effect, with a chain of three to five carbons being optimal. acs.org Branching of this alkyl chain near the chroman-4-one ring, such as an isopropyl group, diminishes the inhibitory activity compared to a straight-chain propyl group. nih.govacs.org
Aromatic Groups: The introduction of a bulky phenyl group at the 2-position can also lead to decreased inhibition compared to an n-pentyl-substituted chromone (B188151). nih.govacs.org
Electronic Effects:
Electron-poor chroman-4-ones generally exhibit greater potency as SIRT2 inhibitors compared to their electron-rich counterparts. acs.orgacs.org
For aromatase inhibition, both electron-donating (methoxy) and electron-withdrawing (benzo) substituents at the C5-C6 position of the A ring can enhance the inhibitory effect. nih.gov
The following table summarizes the structure-activity relationships for a series of 2,6,8-trisubstituted chroman-4-one derivatives as SIRT2 inhibitors.
| Compound | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
| 1a | n-pentyl | Cl | Br | 98 | 1.5 |
| 1b | n-pentyl | H | H | 0 | >200 |
| 1c | n-pentyl | Br | Br | 99 | 1.5 |
| 1d | n-pentyl | CH3 | CH3 | 92 | 4.5 |
| 1e | n-pentyl | F | F | 64 | 38 |
| 1f | n-pentyl | Cl | H | 81 | 14 |
| 1g | n-pentyl | NO2 | H | 82 | 12 |
| 1h | n-pentyl | OCH3 | H | 20 | >200 |
| 1i | n-pentyl | H | Br | 93 | 5.5 |
| 1j | n-pentyl | F (at C7) | - | 18 | >200 |
| 1k | n-propyl | Cl | Br | 76 | 10.6 |
| 1l | n-butyl | Cl | Br | 91 | 7.1 |
| 1m | n-hexyl | Cl | Br | 88 | 5.8 |
| 1n | isopropyl | Cl | Br | 52 | - |
| 3a | n-pentyl | - | - | 82 | 5.5 |
| 3b | phenyl | - | - | 20 | >200 |
Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors. nih.gov
Conformational Analysis and Molecular Recognition
The three-dimensional conformation of chroman-4-one derivatives is a critical determinant of their molecular recognition by biological targets. gu.se Peptides, for instance, adopt a specific bioactive conformation upon binding to their target. gu.se Chroman-4-ones have been utilized as scaffolds to mimic these bioactive conformations, particularly β-turns, which are crucial recognition sites in peptide-receptor interactions. gu.se
A combined approach of computational and NMR spectroscopic methods is often employed to determine the most likely conformations in solution. gu.se This involves:
Monte Carlo conformational searches followed by molecular mechanics calculations to identify low-energy conformations. gu.se
NMR analysis of molecular flexibility in solution (NAMFIS) , which uses nuclear Overhauser enhancement (NOE) data to determine inter-proton distances and describe the orientation of flexible parts of the molecule. gu.se
These analyses help in understanding how the spatial arrangement of substituents on the chroman-4-one scaffold facilitates recognition and binding to the target protein.
Ligand-Protein Binding Mode Analysis
To elucidate the interactions between chroman-4-one derivatives and their protein targets at the molecular level, various computational techniques are employed. These methods provide insights into the binding modes and the energetics of the ligand-protein complex.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is instrumental in understanding the binding interactions between chroman-4-one derivatives and their target proteins. tandfonline.comnih.gov For example, docking studies have been used to investigate the binding of:
3-benzylidene chroman-4-one analogs to vanin-1, estrogen receptor (ER), and Akt proteins. tandfonline.com
3-benzylchroman-4-one derivatives to the tumor suppressor protein p53. nih.gov
Spiroquinoxalinopyrrolidine embedded chromanone hybrids to acetylcholinesterase and butyrylcholinesterase. rsc.org
These studies help in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors.
When the crystal structure of a target protein is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein (the template). acs.orgresearchgate.net This technique has been applied to study the interaction of chroman-4-one derivatives with SIRT2. acs.orghelsinki.fi
The process typically involves:
Template Selection: Identifying a suitable template with a high degree of sequence identity to the target protein. For SIRT2, the SIRT1/NAD+/(S)-37 complex has been used as a template. acs.orghelsinki.fi
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template. acs.org
Model Building: Constructing the 3D model of the target protein based on the template's structure.
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using tools like Ramachandran plots. researchgate.net
The resulting homology model can then be used for docking studies to predict how ligands bind to the target protein. For instance, a homology model of SIRT2 suggested that the carbonyl oxygen of a chroman-4-one inhibitor interacts with a glutamine residue, while methyl groups are positioned in a small hydrophobic pocket. acs.org
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a method used to calculate the binding free energy of a ligand to a protein. researchgate.netcresset-group.com It offers a balance between computational efficiency and accuracy, making it more rigorous than empirical docking scores but less computationally intensive than methods like free energy perturbation. cresset-group.com
The MM/GBSA method calculates the free energy of the protein, the ligand, and the complex, and the binding free energy is the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand. researchgate.net This approach has been used to:
Estimate the binding affinities of chroman-4-one derivatives to their targets. researchgate.net
Cross-verify docking results and provide a more accurate ranking of compounds. mdpi.com
Decompose the binding free energy into contributions from individual residues, helping to identify key residues involved in the interaction. researchgate.net
For example, MM/GBSA calculations have been used to show that spiroquinoxalinopyrrolidine embedded chromanone derivatives have a better binding affinity for acetylcholinesterase compared to the standard drug galantamine. rsc.org
Biological Activities and Mechanistic Investigations of Chroman 4 One Carboxylic Acid Derivatives
Enzyme Inhibition Studies
The structural framework of chroman-4-one carboxylic acid allows for a wide range of chemical modifications, leading to derivatives with potent and selective inhibitory effects on specific enzymes. vulcanchem.com These modifications often involve the introduction of various functional groups at different positions of the chroman ring system. vulcanchem.com
Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases. acs.orgacs.orgnih.gov The inhibitory activity is influenced by the substitution pattern on the chroman-4-one scaffold, with substitutions at the 2-, 6-, and 8-positions being particularly important for potency. nih.govacs.org Studies have shown that an intact carbonyl group is crucial for high inhibitory activity. nih.gov
SIRT2 is a cytoplasmic enzyme that plays a crucial role in a variety of cellular processes. nih.govscbt.com It is involved in the regulation of the cell cycle, gene expression, DNA repair, and cytoskeletal dynamics. scbt.comspandidos-publications.com SIRT2 catalyzes the deacetylation of both histone and non-histone proteins, with α-tubulin being a key non-histone substrate. nih.govgu.se By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, which are essential for cell division and motility. scbt.com The enzyme is also implicated in cellular metabolism, inflammation, and the regulation of oxidative stress. nih.govnih.gov SIRT2 can shuttle into the nucleus during mitosis, where it participates in chromatin condensation. spandidos-publications.com
The inhibition of SIRT2 by chroman-4-one derivatives has been directly linked to antiproliferative effects in various cancer cell lines. acs.orgacs.org This effect is often correlated with the potency of SIRT2 inhibition. acs.orgresearchgate.net For instance, certain chroman-4-one derivatives have demonstrated significant growth inhibition in breast cancer (MCF-7) and lung carcinoma (A549) cells. acs.orgacs.org The mechanism underlying this antiproliferative activity is believed to involve the hyperacetylation of SIRT2 substrates, such as α-tubulin. acs.orgnih.gov Increased acetylation of α-tubulin disrupts microtubule function, leading to cell cycle arrest and inhibition of tumor growth. nih.gov Research has shown that treatment of cancer cells with these inhibitors leads to a dose-dependent increase in α-tubulin acetylation. researchgate.net
Table 1: SIRT2 Inhibitory Activity and Antiproliferative Effects of Selected Chroman-4-one Derivatives
| Compound | SIRT2 IC₅₀ (µM) | Antiproliferative Activity | Cell Lines | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | Yes | Not specified | nih.gov |
| Substituted 2-alkyl-chroman-4-one | Low micromolar range | Yes | Breast and lung cancer cells | nih.gov |
| Chroman-4-one derivative 7b | 3.7 | Yes | A549, MCF-7 | researchgate.net |
| Chroman-4-one derivative 7c | 12.2 | Yes | A549, MCF-7 | researchgate.net |
| 2-pyridylethyl substituted chroman-4-one | Not specified | Significant reduction in proliferation | Breast and lung cancer cells | gu.se |
Derivatives of chroman have also been investigated as inhibitors of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton.
The two main isoforms of ROCK, ROCK1 and ROCK2, are highly homologous but have distinct cellular functions. researchgate.netresearchgate.net Developing isoform-selective inhibitors is a key goal in targeting this kinase. Certain chroman derivatives have shown remarkable potency and selectivity for ROCK2 over ROCK1. researchgate.netresearchgate.net For example, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to have a ROCK2 IC₅₀ value of 3 nM and was 22.7-fold more selective for ROCK2 compared to ROCK1. researchgate.net Another compound, Chroman 1, is a highly potent and selective ROCK2 inhibitor with an IC₅₀ of 1 pM for ROCK2 and 52 pM for ROCK1. rndsystems.commedchemexpress.com Molecular docking studies suggest that hydrophobic interactions are a key determinant of the high potency and isoform selectivity of these compounds. researchgate.net
Table 2: ROCK Isoform Selectivity of Chroman Derivatives
| Compound | ROCK1 IC₅₀ | ROCK2 IC₅₀ | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | Not specified | 3 nM | 22.7-fold for ROCK2 | researchgate.net |
| Chroman 1 | 52 pM | 1 pM | 52-fold for ROCK2 | rndsystems.commedchemexpress.com |
| Compound 24 | 1690 nM | 100 nM | 16.9-fold for ROCK2 | acs.org |
| Compound 18 | 650 nM | 670 nM | ~1 | acs.org |
Fatty acid synthase (FASN) is a key enzyme in the de novo biosynthesis of fatty acids. It is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. researchgate.netnih.gov A novel class of FASN inhibitors based on a 1-oxo-3-substitute-isothiochroman-4-carboxylic acid scaffold has been designed and synthesized. researchgate.netnih.gov These compounds were designed from the known FASN inhibitor C75 by replacing certain structural elements. researchgate.net Screening of these derivatives for their ability to inhibit FASN in vitro revealed that some compounds showed more effective FASN inhibition and a higher therapeutic index than C75. nih.gov
FASN as a Metabolic Target in Disease
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that degrade key neurotransmitters like dopamine (B1211576) and serotonin. jst.go.jpnih.gov Inhibiting these enzymes is a therapeutic strategy for neurological conditions such as depression and Parkinson's disease. nih.govresearchgate.netresearchgate.net The chromone (B188151) scaffold, a core structure in many natural and synthetic bioactive molecules, has proven to be an ideal framework for designing potent MAO inhibitors. jst.go.jpresearchgate.net
Research on various chromone derivatives has revealed specific structure-activity relationships. For instance, a study on 2-azolylchromones demonstrated that substitutions on the chromone ring dictate selectivity. A 6-methoxy group tends to favor MAO-A inhibition, while a 7-methoxy group favors MAO-B inhibition. jst.go.jp Another study found that chromone derivatives with acidic or aldehydic groups at the C3 position and a benzyloxy substituent at the C6 position act as potent and reversible MAO-B inhibitors. researchgate.net Conversely, placing the benzyloxy group at the C5 position significantly weakens MAO-B inhibition. researchgate.net Furthermore, chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids have been developed as effective dual inhibitors of both MAO-B and acetylcholinesterase (AChE). worktribe.com
Below is a table detailing the inhibitory activities of selected chromone derivatives against MAO-A and MAO-B.
| Compound ID | Structure Description | Target | IC₅₀ (µM) | Selectivity |
| 1 | 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | Selective for MAO-A (SI > 10) nih.govjmb.or.kr |
| 2 | 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | Low selectivity (SI = 2.02 vs MAO-A) nih.govjmb.or.kr |
| 4b | 2-azolylchromone derivative | MAO-A | 0.023 | Most potent for MAO-A in its series jst.go.jp |
| 4c | 2-azolylchromone derivative | MAO-B | 0.019 | Most potent for MAO-B in its series jst.go.jp |
| C10 | Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid | MAO-B | 0.41 | Dual inhibitor with AChE worktribe.com |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for Alzheimer's disease. rsc.orgnih.gov The coumarin (B35378) (2H-1-benzopyran-2-one) and chroman-4-one structures are recognized as valuable scaffolds for designing AChE inhibitors. rsc.orgnih.gov
A novel series of chroman-4-one derivatives featuring an N-benzyl pyridinium (B92312) moiety was synthesized and evaluated for AChE inhibitory activity. One of the most potent compounds from this series, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide, demonstrated an IC₅₀ value of 0.048 μM. nih.gov Molecular modeling studies suggest these compounds bind effectively within the enzyme's active site. nih.gov
Additionally, hybrid molecules combining chromanone and other pharmacophores have shown promise as multi-target agents for Alzheimer's disease. For example, a chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid, compound C10, was identified as a potent dual inhibitor of both AChE (IC₅₀ = 0.58 µM) and MAO-B. worktribe.com This compound was found to bind to both the catalytic and peripheral anionic sites of AChE and also inhibited AChE-induced amyloid-β aggregation more effectively than the reference drug donepezil. worktribe.com
Receptor Ligand Development
G Protein-Coupled Receptor (GPCR) Ligand Development (e.g., GPR55)
The G protein-coupled receptor GPR55 has emerged as a potential drug target for a range of chronic conditions, including inflammation, neuropathic pain, and cancer. researchgate.netacs.org A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized and investigated as ligands for GPR55, demonstrating a spectrum of activities from full agonists to antagonists. researchgate.netacs.org
The pharmacological profile of these compounds is highly dependent on their substitution patterns. For instance, attaching various substituted 8-benzamido residues and introducing halogen atoms at the 6-position allowed for the fine-tuning of their efficacy and potency. researchgate.net One potent agonist, 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, exhibited an EC₅₀ of 0.0400 μM. researchgate.net In contrast, 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid was identified as an antagonist with an IC₅₀ of 3.96 μM. researchgate.net These ligands generally show high selectivity for GPR55 over related GPCRs like GPR18 and GPR35, as well as cannabinoid (CB) receptors. researchgate.netacs.org
The table below summarizes the activity of representative chromen-4-one derivatives at the GPR55 receptor.
| Compound ID | Structure Description | Activity Profile | Potency (µM) |
| 76 (PSB-18337) | 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Partial Agonist | EC₅₀ = 0.0400 researchgate.net |
| 74 (PSB-18251) | 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Agonist | EC₅₀ = 0.196 researchgate.net |
| 65 (PSB-18270) | 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid | Antagonist | IC₅₀ = 3.96 researchgate.net |
| 57 (PSB-18263) | 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Antagonist | IC₅₀ = 8.23 researchgate.net |
| 84 (PSB-18177) | 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | Dual Antagonist | IC₅₀ = 3.26 (GPR55), 2.57 (GPR35) researchgate.net |
EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration.
Peptidomimetics as Somatostatin (B550006) Receptor Agonists
Developing non-peptide mimetics, or peptidomimetics, of the hormone somatostatin is a key strategy to create orally available drugs that can activate somatostatin receptors (SSTRs). semanticscholar.orgresearchgate.net The chroman-4-one and chromone frameworks have been successfully used as scaffolds to mimic the β-turn structure found in somatostatin, which is crucial for its biological activity. semanticscholar.orggu.senih.gov
In this approach, the side chains of the essential amino acids from somatostatin, particularly Tryptophan (Trp8) and Lysine (Lys9), are attached as substituents to the chroman-4-one or chromone scaffold. gu.senih.govresearchgate.net By positioning these side chains in the correct spatial orientation, the resulting compounds can effectively mimic the natural peptide and bind to its receptors. gu.senih.gov This proof-of-concept research has led to the development of chroman-based derivatives that show affinity for sst2 and sst4 receptors, with Kᵢ values in the low micromolar range. nih.govresearchgate.net These findings demonstrate that chroman-based scaffolds are valuable tools for creating novel somatostatin receptor agonists. semanticscholar.orggu.senih.gov
Anti-inflammatory and Immunomodulatory Activities
Derivatives of chroman-4-one carboxylic acid have demonstrated notable anti-inflammatory and immunomodulatory effects. These activities are primarily attributed to their ability to modulate key pathways involved in the inflammatory response.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production
A significant aspect of the anti-inflammatory action of chroman-4-one derivatives is their capacity to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the release of pro-inflammatory mediators, including NO.
One study highlighted a novel synthetic chroman compound, 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156), which was found to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages. nih.gov Similarly, a series of 2-(2-phenylethyl)chromone (B1200894) derivatives were evaluated for their inhibitory effects on NO production in LPS-stimulated RAW264.7 cells, with all tested compounds showing inhibition with IC₅₀ values ranging from 7.0–12.0 μM. nih.gov Further research on other 2-(2-phenylethyl)chromone derivatives also revealed significant inhibition of LPS-induced nitric oxide production. acs.org This inhibitory action is crucial as excessive NO production is implicated in the pathophysiology of various inflammatory diseases.
| Compound/Derivative | Cell Line | Activity | IC₅₀ Values | Source |
|---|---|---|---|---|
| 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156) | RAW 264.7 macrophages | Inhibition of LPS-induced nitric oxide production | Not specified | nih.gov |
| 2-(2-phenylethyl)chromone derivatives | RAW 264.7 cells | Inhibition of LPS-induced nitric oxide production | 7.0–12.0 μM | nih.gov |
| Aquifilarone D | RAW 264.7 cells | Inhibition of LPS-induced nitric oxide production | 33.94 ± 3.99 μM | acs.org |
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression
The inhibition of NO production by chroman-4-one derivatives is directly linked to their ability to downregulate the expression of inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large quantities of NO during inflammation.
The compound KL-1156 was shown to attenuate the LPS-induced synthesis of both iNOS mRNA and protein. nih.gov This suggests that the compound acts at the transcriptional level to suppress iNOS gene expression. By inhibiting the expression of this key enzyme, chroman-4-one derivatives effectively reduce the synthesis of NO, thereby mitigating its pro-inflammatory effects.
Interference with Nuclear Factor-kappaB (NF-κB) Signaling
The mechanism underlying the downregulation of iNOS expression by chroman-4-one derivatives involves their interference with the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS.
In studies involving KL-1156, the compound demonstrated a dose-dependent inhibitory effect on LPS-induced NF-κB transcriptional activity in macrophages. nih.gov It was observed that KL-1156 inhibited the nuclear translocation of the NF-κB p65 subunit and the DNA binding activity of the NF-κB complex, without affecting the degradation of IκBα, an inhibitor of NF-κB. nih.gov This indicates that the chroman compound interferes with a crucial step in the activation of NF-κB, preventing it from initiating the transcription of inflammatory genes. nih.gov Some pterostilbene-carboxylic acid derivatives have also been shown to inhibit inflammation by modulating the NF-κB signaling pathway. researchgate.net
Other Biological Activities
Beyond their anti-inflammatory and immunomodulatory roles, chroman-4-one carboxylic acid derivatives exhibit a range of other important biological activities.
Antioxidant Properties
Many chroman-4-one derivatives possess significant antioxidant properties. nih.govmdpi.com This activity is often attributed to their chemical structure, which can scavenge free radicals and chelate metal ions.
A study on 3-benzylidene-7-alkoxychroman-4-one derivatives revealed that those containing a catecholic group on the benzylidene moiety exhibited excellent antioxidant activity, in some cases more potent than the reference drug, Trolox. nih.gov The antioxidant capacity was evaluated using various assays, including DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS). nih.gov The ability to counteract oxidative stress is a valuable therapeutic property, as oxidative damage is implicated in a wide array of diseases.
Antibacterial Effects
Chroman-4-one derivatives have also been recognized for their antibacterial activity against various pathogens. nih.govderpharmachemica.com Six novel chromanone acids isolated from the bark of Calophyllum brasiliense demonstrated moderate to strong antibacterial activity against Bacillus cereus and Staphylococcus epidermidis. acs.org The structural diversity within the chroman-4-one class allows for the development of compounds with a broad spectrum of antibacterial action. nih.gov
| Compound Series | Activity | Target Organisms | Source |
|---|---|---|---|
| 3-benzylidene-7-alkoxychroman-4-one derivatives with catecholic group | Antioxidant | Free radicals | nih.gov |
| Chromanone acids from Calophyllum brasiliense | Antibacterial | Bacillus cereus, Staphylococcus epidermidis | acs.org |
| Various chroman-4-one derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | nih.gov |
Anti-HIV Activity
The chroman scaffold and its derivatives, particularly those related to coumarins and chromones, have been investigated for a range of biological activities, including their potential as antiviral agents. Research into this area has explored how modifications to the core structure influence inhibitory effects against the Human Immunodeficiency Virus (HIV).
While direct studies focusing exclusively on this compound are limited, research on structurally similar compounds provides insights into potential anti-HIV mechanisms. For instance, derivatives of 4-hydroxycoumarin (B602359) have been synthesized and evaluated for their ability to inhibit HIV-1 replication. In one study, a novel 4-hydroxycoumarin derivative demonstrated significant inhibition of virus infectivity in MT-4 cells, with a 78% reduction in viral replication. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 0.01 nM, indicating high potency. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of HIV-1 protease, a key enzyme in the viral life cycle. nih.gov
Furthermore, various coumarin-based hybrids have been designed and tested for their anti-HIV properties. These studies have shown that specific substitutions on the coumarin ring are crucial for activity. For example, the presence of a bromine atom at the C-6 position of the coumarin scaffold was found to be important for anti-HIV activity. mdpi.com Some modified coumarin analogues have demonstrated potent activity against HIV-1, with IC₅₀ values as low as 1.07 µg/mL. mdpi.com The structural relationship between these active coumarin derivatives and chroman-4-carboxylic acids suggests a potential avenue for the design of new anti-HIV agents based on the chroman framework.
Estrogenic Properties
The chroman-4-one scaffold is a core component of isoflavones, a class of naturally occurring compounds known for their estrogenic or antiestrogenic effects. researchgate.net These compounds can interact with estrogen receptors (ERα and ERβ), and their biological effect is often dependent on the specific tissue and the body's hormonal environment. This interaction has led to investigations into chroman-4-one derivatives as potential modulators of estrogenic activity.
Research has explored the synthesis of various derivatives to evaluate their potential as antiestrogenic agents for applications in hormone-dependent conditions like breast cancer. For example, a series of 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamide (B32628) derivatives, which are related to coumarin-4-acetic acid, were synthesized and tested for their antiestrogenic activity. nih.gov One of the most promising compounds, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one, exhibited potent cytotoxic effects against the estrogen-receptor-positive MCF-7 breast cancer cell line and also demonstrated significant in vitro antiestrogenic activity with a half-maximal inhibitory concentration (IC₅₀) of 29.49 μM. nih.gov
The estrogenic or antiestrogenic properties are highly dependent on the substitution pattern of the chroman ring. Studies on estradiol (B170435) carboxylic acid esters have shown that masking a carboxylic acid group as an ester can allow the molecule to bind to the estrogen receptor and elicit an estrogenic response. nih.gov Conversely, the free carboxylic acid derivatives were found to be devoid of hormonal action. nih.gov This highlights the critical role that the carboxylic acid moiety and its modification play in the interaction with estrogen receptors, suggesting that this compound derivatives could be tailored to act as either agonists or antagonists.
In Vitro and Cellular Assay Methodologies
Fluorescence-Based Enzyme Inhibition Assays
Fluorescence-based enzyme inhibition assays are a common and effective method for evaluating the inhibitory potential of compounds against specific enzymes. This technique is particularly useful for screening libraries of compounds to identify novel inhibitors. In the context of chroman-4-one derivatives, these assays have been instrumental in identifying selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. acs.orggu.se
The assay typically involves a fluorogenic substrate that, when acted upon by the enzyme, releases a fluorescent molecule. The presence of an inhibitor reduces the enzyme's activity, resulting in a decreased fluorescent signal. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. acs.org
For example, a study on substituted chroman-4-one and chromone derivatives used a fluorescence-based assay to screen for SIRT2 inhibitors. acs.org The initial screening of 8-bromo-6-chloro-2-pentylchroman-4-one at a concentration of 200 μM showed an 88% inhibition of SIRT2 activity. acs.org Subsequent determination of its IC₅₀ value revealed it to be 4.5 μM. acs.orgnih.gov Further investigation into the enantiomers of this compound found that the (-)-1a enantiomer was a more potent inhibitor with an IC₅₀ of 1.5 μM. acs.orgnih.gov These studies demonstrate the utility of fluorescence-based assays in discerning subtle differences in inhibitory activity based on stereochemistry and substitution patterns. acs.org
| Compound | Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-bromo-6-chloro-2-pentylchroman-4-one (racemic) | R1=pentyl, R2=Cl, R3=Br | 4.5 | acs.orgnih.gov |
| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | R1=pentyl, R2=Cl, R3=Br | 1.5 | acs.orgnih.gov |
| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | R1=pentyl, R2=Cl, R3=Br | 4.5 | acs.orgnih.gov |
| 6,8-dibromo-2-pentylchroman-4-one | R1=pentyl, R2=Br, R3=Br | 1.5 | researchgate.net |
| 8-bromo-6-chloro-2-propylchroman-4-one | R1=propyl, R2=Cl, R3=Br | 10.6 | acs.orgnih.gov |
| n-pentyl-substituted chromone | - | 5.5 | acs.orgnih.gov |
| 6-bromo-8-chloro-chroman-4-one derivative (6i) | - | 1.8 | helsinki.fi |
Beta-Arrestin Recruitment Assays
Beta-arrestin (β-arrestin) recruitment assays are a powerful tool for studying the activation of G protein-coupled receptors (GPCRs). Upon agonist binding, GPCRs become phosphorylated, which promotes the binding of β-arrestin proteins. This interaction can be monitored using various techniques, such as enzyme complementation, to quantify the activity of a test compound as an agonist or antagonist.
This methodology has been extensively used to characterize the pharmacological profile of chromen-4-one-2-carboxylic acid derivatives at the orphan GPCRs GPR55 and GPR35. nih.govacs.org These studies have led to the discovery of compounds with a range of efficacies, from full agonists to partial agonists and antagonists. acs.orgresearchgate.net
For instance, a series of 8-amido-chromen-4-one-2-carboxylic acid derivatives were identified as potent and selective agonists for GPR35. nih.gov The most potent compounds, such as 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, exhibited nanomolar potency with an EC₅₀ value of 11.1 nM. nih.gov In another study focusing on GPR55, a range of chromen-4-one-2-carboxylic acid derivatives were evaluated. acs.org Several antagonists were identified, including 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid with an IC₅₀ of 8.23 μM and 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid with an IC₅₀ of 3.96 μM. acs.orgresearchgate.net These findings underscore the utility of β-arrestin recruitment assays in defining the structure-activity relationships of this class of compounds at specific GPCRs. nih.govacs.orgresearchgate.net
| Compound | Target | Activity | Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR35 | Agonist | 12.1 nM (EC₅₀) | nih.gov |
| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR35 | Agonist | 11.1 nM (EC₅₀) | nih.gov |
| 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR55 | Antagonist | 8.23 µM (IC₅₀) | acs.orgresearchgate.net |
| 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid | GPR55 | Antagonist | 3.96 µM (IC₅₀) | acs.orgresearchgate.net |
| 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | GPR55/GPR35 | Dual Antagonist | 3.26 µM (GPR55 IC₅₀) / 2.57 µM (GPR35 IC₅₀) | acs.orgresearchgate.net |
| Compound 62 | GPR35 | Agonist | 4.17 µM (EC₅₀) | researchgate.net |
Cell Proliferation and Viability Assays (e.g., MTT Assay)
Cell proliferation and viability assays are fundamental in drug discovery for assessing the cytotoxic effects of new chemical entities on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. Metabolically active cells contain dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification. innovareacademics.in
The MTT assay has been employed to evaluate the cytotoxic potential of various chromen-4-one and chroman-4-one derivatives against different human cancer cell lines. nih.gov These studies have revealed that the cytotoxic efficacy of these compounds can be significantly influenced by their substitution patterns.
For example, a study investigating two series of compounds based on chromen-4-one and chromane-2,4-dione scaffolds found that the chromane-2,4-dione derivatives generally exhibited higher cytotoxic potencies. nih.gov Compound 13 from this series displayed the lowest IC₅₀ values against HL-60 (42.0 ± 2.7 μM) and MOLT-4 (24.4 ± 2.6 μM) cell lines, while derivative 11 was most active against MCF-7 cells (IC₅₀, 68.4 ± 3.9 μM). nih.gov In another study, a series of 7-amino-2-styrylchromones were synthesized and evaluated. The compound (E)-7-amino-2-(3,4- methylenedioxystyryl)-4H-chromen-4-one showed the highest cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 56.0 μM. innovareacademics.in A separate study on chroman derivatives identified a compound (6i) with a GI₅₀ (concentration for 50% inhibition of cell growth) of 34.7 µM against the MCF-7 cell line. nih.govdovepress.com
| Compound | Cell Line | Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| (E)-7-amino-2-(3,4- methylenedioxystyryl)-4H-chromen-4-one (ASC-7) | MCF-7 | 56.0 µM (IC₅₀) | innovareacademics.in |
| (E)-7-amino-2-(4- benzyloxystyryl)-4H-chromen-4-one (ASC-8) | MCF-7 | 67.4 µM (IC₅₀) | innovareacademics.in |
| Chroman-2,4-dione derivative (13) | HL-60 | 42.0 ± 2.7 µM (IC₅₀) | nih.gov |
| Chroman-2,4-dione derivative (13) | MOLT-4 | 24.4 ± 2.6 µM (IC₅₀) | nih.gov |
| Chroman-2,4-dione derivative (11) | MCF-7 | 68.4 ± 3.9 µM (IC₅₀) | nih.gov |
| Chroman derivative (6i) | MCF-7 | 34.7 µM (GI₅₀) | nih.govdovepress.com |
Computational Chemistry and Cheminformatics for Chroman 4 One Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely applied to understand the fundamental properties of the chroman-4-one scaffold.
Density Functional Theory (DFT) has become a cornerstone for investigating the molecular geometries, vibrational spectra, and electronic properties of chroman-4-one and its derivatives. researchgate.netrsc.org DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular structures of these compounds, providing a theoretical basis for understanding their stereochemistry. mdpi.com For instance, DFT studies on 3-benzylchroman-4-ones have been used to evaluate conformational changes and the role of substituents. rsc.org The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational models. rsc.org Furthermore, DFT has been instrumental in rationalizing the stereochemical outcomes of synthesis, as demonstrated in the study of spiropyrrolidines tethered with chroman-4-one scaffolds. mdpi.com Theoretical investigations using DFT have also been applied to develop synthetic routes, with in silico screening of reaction pathways to predict the most viable options before experimental execution. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, revealing the nature of chemical bonds and non-covalent interactions. researchgate.net For chromone (B188151) derivatives, which share the core bicyclic structure with chroman-4-ones, QTAIM analysis has shown that the ellipticity parameters in the aromatic regions point towards significant π-bond character. researchgate.net This analysis helps in identifying bond critical points (BCPs) and ring critical points (RCPs), which are crucial for understanding the stability and reactivity of the molecule. researchgate.net The application of QTAIM can elucidate the nature of intramolecular hydrogen bonds and other weak interactions that stabilize the molecular conformation, which are often critical for biological activity.
DFT calculations are a powerful tool for predicting the electronic properties and chemical reactivity of chroman-4-one derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. For chromone derivatives, these calculated energy gaps, along with the electrophilicity index, have been correlated with their biological activity. researchgate.net These computational insights are valuable for predicting how modifications to the chroman-4-one scaffold, such as the introduction of a carboxylic acid group, would alter the electronic landscape and, consequently, the molecule's reactivity and biological function.
Table 1: Calculated Electronic Properties of Selected Chromone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (eV) |
| TPC | - | - | 1.870 | 20.233 |
| FHM | - | - | 1.649 | 22.581 |
| PFH | - | - | 1.590 | 23.203 |
Data adapted from a study on pharmaceutically active chromone derivatives. TPC, FHM, and PFH are specific derivatives studied. This table illustrates the type of data generated from DFT calculations. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution on a molecule's surface. mdpi.comekb.eg The MEP map indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are color-coded, typically with red for negative potential and blue for positive potential. This information is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. ekb.eg For chroman-4-one derivatives, MEP analysis helps to identify the sites most likely to be involved in electrophilic or nucleophilic attacks, as well as regions prone to hydrogen bonding. mdpi.com For example, the carbonyl oxygen of the chroman-4-one core typically appears as a region of high negative electrostatic potential, making it a likely hydrogen bond acceptor. acs.org
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are powerful cheminformatics approaches for drug discovery. These methods allow for the rapid evaluation of large numbers of compounds for their potential to bind to a specific biological target. For the chroman-4-one scaffold, virtual libraries containing thousands of derivatives have been designed and screened against various targets, including those in pathogenic fungi and bacteria. nih.gov This process often involves molecular docking simulations to predict the binding affinity and mode of interaction of the compounds with the target protein. nih.govmdpi.com For instance, a library of 3960 2H-chroman-4-one derivatives was virtually screened to identify potential antimicrobial agents. nih.gov These in silico methods, combined with predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. mdpi.comnih.gov
Table 2: Example of a Virtual Screening Workflow for Chroman-4-one Derivatives
| Step | Description | Tools/Methods |
| 1. Library Design | Generation of a diverse set of virtual chroman-4-one analogues with various substituents. | Combinatorial chemistry software |
| 2. Target Selection | Identification of a biologically relevant protein target (e.g., an enzyme or receptor). | Literature review, bioinformatics |
| 3. Molecular Docking | Prediction of the binding pose and affinity of each compound in the library to the target's active site. | AutoDock Vina, CDOCKER mdpi.com |
| 4. Scoring & Ranking | Ranking of the compounds based on their predicted binding energies and other scoring functions. | Docking software scoring functions |
| 5. ADMET Prediction | In silico prediction of the pharmacokinetic and toxicological properties of the top-ranked compounds. | QSAR models, specialized software |
| 6. Hit Selection | Selection of the most promising candidates for synthesis and in vitro testing. | Based on all computational data |
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of chroman-4-ones, computational studies have provided valuable insights into reaction pathways. For example, mechanistic studies have been conducted on the visible-light-driven acylarylation of alkenes to form 3-(arylmethyl)chroman-4-ones, suggesting the involvement of a radical-based pathway. frontiersin.org DFT calculations have also been employed to study the reaction mechanisms of multicomponent reactions used to synthesize complex molecules containing the chroman-4-one scaffold. mdpi.com By modeling the transition states and intermediates of a reaction, researchers can understand the factors that control the reaction's feasibility, regioselectivity, and stereoselectivity. This knowledge is crucial for optimizing existing synthetic routes and designing new, more efficient ones. researchgate.net
Future Directions and Therapeutic Potential
Rational Design of Novel Multi-Target Directed Ligands
The complexity of many chronic diseases, such as Alzheimer's disease, necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. researchgate.netnih.gov The chroman-4-carboxylic acid scaffold serves as a valuable template for the rational design of such MTDLs. researchgate.netresearchgate.net
By strategically combining the chroman core with other pharmacophoric groups, researchers can create hybrid molecules with tailored polypharmacology. mdpi.com This approach aims to achieve synergistic therapeutic effects and improved efficacy compared to single-target agents. researchgate.net For instance, chromone-based derivatives have been synthesized and screened for their ability to inhibit both cholinesterases and monoamine oxidases, two key enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Computational methods, including pharmacophore modeling and structure-based virtual screening, are increasingly employed to guide the design of these multi-target ligands, predicting their biological activity and interactions with various targets. mdpi.com
Key Research Findings:
A library of chromone (B188151) derivatives was synthesized and evaluated, identifying promising multi-target inhibitors of human cholinesterases and monoamine oxidases. researchgate.net
The design of MTDLs often involves integrating known pharmacophores into a single molecular entity to address the multifactorial nature of diseases like Alzheimer's. mdpi.com
The chromone scaffold is considered a "privileged structure" in drug discovery, recognized for its role in a wide array of bioactive molecules. scispace.com
Development of Advanced Therapeutic Agents for Chronic Diseases
The this compound backbone is a key building block in the development of therapeutic agents for a range of chronic diseases, including cancer and neurodegenerative disorders. researchgate.netgoogle.com Its derivatives have shown promise as potent and selective inhibitors of various enzymes implicated in disease progression. acs.orgacs.org
Cancer:
Derivatives of chroman-4-one have demonstrated significant antiproliferative effects in various cancer cell lines. vulcanchem.comdovepress.com For example, certain chroman-4-one hydrazone derivatives have shown remarkable inhibitory effects on the growth of human breast cancer cells (MCF-7). researchgate.net The mechanism of action often involves the inhibition of critical enzymes like Sirtuin 2 (SIRT2), which plays a role in cell cycle regulation and tumor growth. acs.orgacs.org Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, ultimately inhibiting tumor proliferation. acs.org Furthermore, some chroman derivatives have been identified as potent inhibitors of acetyl-CoA carboxylases (ACCs), enzymes crucial for fatty acid synthesis and relevant to cancer metabolism. nih.gov
Neurodegenerative Diseases:
The chroman framework is also central to the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uk Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2, an enzyme linked to age-related neurodegenerative conditions. core.ac.uk The development of multi-target ligands based on the chroman scaffold is a particularly promising strategy for Alzheimer's disease, addressing its complex and multifactorial nature. nih.govacs.org These compounds are designed to interact with multiple pathological pathways, offering a more holistic therapeutic approach. nih.gov
Exploration of New Biological Targets and Pathways
Ongoing research continues to uncover new biological targets and pathways for this compound derivatives, expanding their therapeutic potential. acs.org The versatility of the chroman scaffold allows for the synthesis of diverse libraries of compounds that can be screened against a wide range of biological targets. researchgate.net
One area of active investigation is the role of these compounds as inhibitors of enzymes like Sirtuin 2 (SIRT2). acs.org SIRT2 is involved in various cellular processes, and its inhibition has been linked to potential treatments for cancer and neurodegenerative diseases. acs.orgacs.org Researchers are focused on developing chroman-4-one analogues with improved properties, such as increased hydrophilicity, to enhance their suitability for in vivo studies. acs.org
Furthermore, the chroman-4-one scaffold has been utilized to develop ligands for G protein-coupled receptors (GPCRs) like GPR55, which is a proposed drug target for conditions including inflammation, neuropathic pain, and cancer. acs.org The synthesis of chromen-4-one-2-carboxylic acid derivatives has yielded potent and selective ligands for GPR55, demonstrating the adaptability of the chroman core in targeting different receptor families. acs.org
Challenges and Opportunities in Drug Discovery and Development
While the this compound scaffold holds immense promise, its journey from a promising lead compound to a clinically approved drug is fraught with challenges. afjbs.comnih.gov These hurdles span the entire drug development pipeline, from initial discovery and formulation to ensuring safety and efficacy in clinical trials. afjbs.com
A significant challenge lies in optimizing the physicochemical properties of these compounds. For instance, high lipophilicity can limit the use of some potent chroman-4-one inhibitors in advanced in vivo studies. acs.org Overcoming issues of poor solubility and stability is crucial for developing effective and bioavailable pharmaceutical products. afjbs.com
Moreover, the synthesis of chromanone analogs can be hampered by poor yields and expensive isolation procedures, which can impede the exploration of their full therapeutic potential. nih.gov Developing more efficient and cost-effective synthetic methods is essential to provide a steady supply of novel chromanone derivatives for further investigation. nih.gov
Despite these challenges, the field is also ripe with opportunities. Advances in drug delivery systems, such as nanotechnology and 3D printing, offer innovative solutions to formulation problems. afjbs.com The development of new modalities and a more human-centric approach to drug development are also paving the way for more effective and personalized therapies. drugdiscoverynews.com The inherent versatility of the this compound scaffold, combined with modern drug discovery technologies, presents a significant opportunity to develop novel therapeutics for a wide range of diseases. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for Chroman-4-carboxylic Acid, and how can reaction conditions be systematically optimized?
To design a robust synthesis, begin with literature review tools like Reaxys or SciFinder to identify existing protocols . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., palladium vs. enzymatic catalysts), and temperature gradients. Use design-of-experiments (DoE) frameworks to test factorial combinations of variables, ensuring reproducibility by documenting exact molar ratios and purification steps (e.g., recrystallization vs. column chromatography). Validate product purity via HPLC (≥95%) and cross-reference melting points with prior reports .
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Standardize experimental conditions:
Q. What strategies ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?
Develop a validated LC-MS/MS protocol:
- Optimize ionization parameters (e.g., ESI+/−) and collision energies for fragmentation .
- Use isotope-labeled internal standards (e.g., this compound-d4) to correct matrix effects .
- Perform spike-and-recovery experiments across physiological pH ranges to assess method robustness .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity (e.g., COX-2 inhibition)?
Adopt a multi-modal approach:
- Kinetic assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Molecular docking : Use software like AutoDock Vina to predict binding poses, complemented by mutagenesis studies (e.g., alanine scanning) to validate key residues .
- In-situ spectroscopy : Monitor conformational changes via time-resolved fluorescence quenching .
Q. What computational frameworks are suitable for predicting the physicochemical properties of this compound analogs?
Leverage QSAR models and ab initio calculations:
- Train QSAR models on datasets with ≥50 analogs, using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- Perform DFT calculations (e.g., Gaussian 16) to predict acidity () and solubility profiles .
- Validate predictions with experimental solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Q. What methodologies enable the study of this compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), and thermal (40–60°C) stress, monitoring degradation products via UPLC-QTOF .
- Metabolic stability assays : Use liver microsomes (human/rat) to quantify half-life () and identify CYP450-mediated metabolites .
Methodological Resources
- Data validation : Follow ACS guidelines for reporting statistical significance (e.g., p-values, confidence intervals) and raw data archiving .
- Ethical compliance : Adhere to institutional protocols for chemical safety, referencing MedChemExpress guidelines for handling hazardous intermediates .
- Literature synthesis : Use tools like Zotero or EndNote to manage citations, prioritizing primary sources from ACS, RSC, and peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
